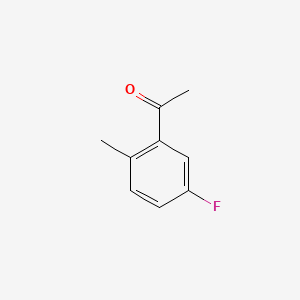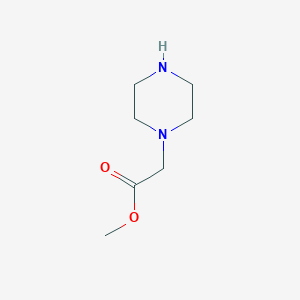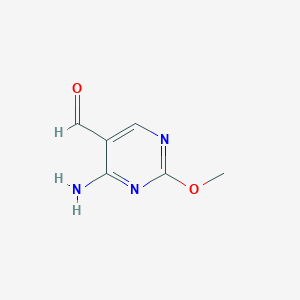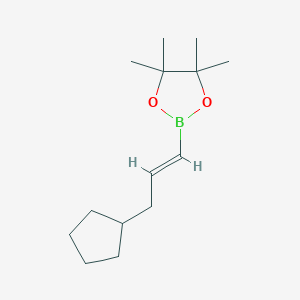
2-(3-Cyclopentylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Drug Design and Delivery
Boronic acids and their esters, such as this compound, are highly considered for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .
2. Reactive Oxygen Species (ROS)-Responsive Drug Delivery System A ROS-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester . This system can encapsulate drugs like curcumin (CUR) to form curcumin-loaded nanoparticles (HA@CUR NPs) . The system is designed to rapidly release the drug in a ROS environment, reaching the concentration required for treatment .
Treatment of Periodontitis
The ROS-responsive drug delivery system mentioned above has been applied in the treatment of periodontitis . The system not only retains the antimicrobial efficacy of the encapsulated drug but also exhibits pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .
Hydrolysis Studies
Phenylboronic pinacol esters, including this compound, have been studied for their susceptibility to hydrolysis . The kinetics of this reaction is dependent on the substituents in the aromatic ring and the pH, which is considerably accelerated at physiological pH .
Synthesis of Diacylglycerol
Monoacylglycerol acyltransferase 2 (MGAT2) inhibitors, which are used in the synthesis of diacylglycerol, can be developed using this compound . These inhibitors suppress the re-synthesis of triglycerides, leading to reduced fat absorption .
6. Potential Applications in New Drug Discovery The compound could potentially be used in the discovery of new drugs . For instance, species from the Malvaceae sensu lato family, which are important economic sources in agriculture, decorations, manufacturing, food, and medicine, have shown significant pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, cytotoxic, antitumoral, antidiabetic, and antioxidant properties .
Mecanismo De Acción
Target of Action
The compound, also known as “trans-3-cyclopentylpropen-1-ylboronic acid, pinacol ester”, is a type of boronic acid ester. Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly useful as boron-carriers suitable for neutron capture therapy . Another potential application of this compound is as a malodour-counteracting agent, particularly useful in blocking the olfactory perception of androstenone .
Mode of Action
The mode of action of this compound is largely dependent on its hydrolysis. Boronic acids and their esters are only marginally stable in water . The kinetics of hydrolysis is dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Biochemical Pathways
It is known that boronic acids and their esters play a crucial role in various biochemical processes, including the synthesis of diacylglycerol from monoacylglycerol and acyl-coa .
Pharmacokinetics
Given the susceptibility of boronic acids and their esters to hydrolysis, their stability in biological systems may be limited .
Result of Action
The result of the action of this compound is largely dependent on its intended use. As a boron-carrier for neutron capture therapy, it could potentially contribute to the destruction of cancer cells . As a malodour-counteracting agent, it could help block the olfactory perception of certain compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of the compound . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Propiedades
IUPAC Name |
2-[(E)-3-cyclopentylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO2/c1-13(2)14(3,4)17-15(16-13)11-7-10-12-8-5-6-9-12/h7,11-12H,5-6,8-10H2,1-4H3/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNIAKZVBGUMHU-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584819 | |
| Record name | 2-[(1E)-3-Cyclopentylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyclopentylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1073354-57-0 | |
| Record name | 2-[(1E)-3-Cyclopentyl-1-propen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(1E)-3-Cyclopentylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



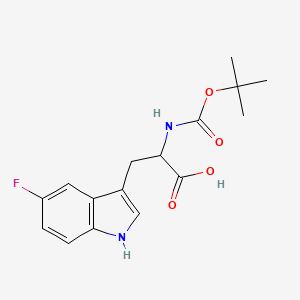
![3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1355158.png)
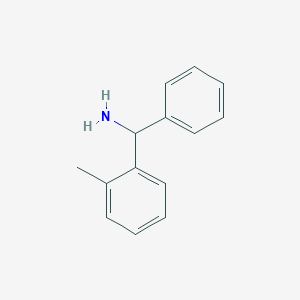
![Pyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B1355170.png)
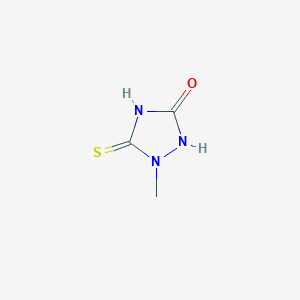

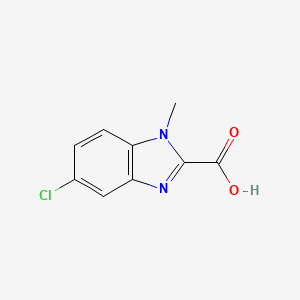
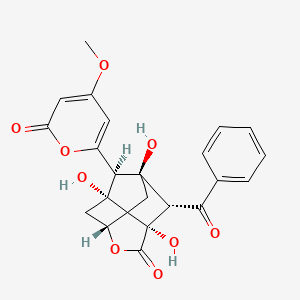
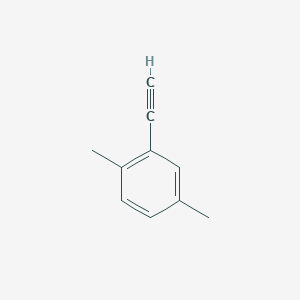
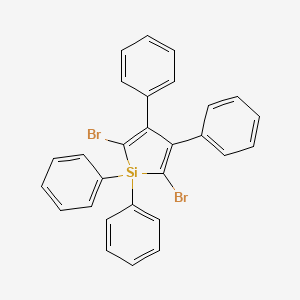
![4-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B1355190.png)
